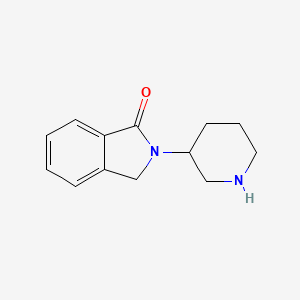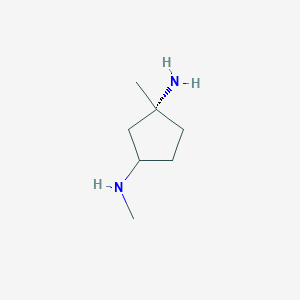
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine is a chiral diamine compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing complex molecules and studying stereochemical effects in reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine typically involves the use of chiral precursors or catalysts to ensure the desired stereochemistry. One efficient method involves the hydrogenation of a chiral precursor derived from L-aspartic acid . The reaction conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild temperatures and pressures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block for synthesizing complex organic molecules and studying stereochemical effects in reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3S)-N1,3-dimethylcyclopentane-1,3-diamine
- (1R,3R)-N1,3-dimethylcyclopentane-1,3-diamine
- (1R,3S)-N1,3-dimethylcyclopentane-1,3-diamine
Uniqueness
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and ability to form specific interactions with molecular targets make it valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(1R)-3-N,1-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-6(5-7)9-2/h6,9H,3-5,8H2,1-2H3/t6?,7-/m1/s1 |
InChI-Schlüssel |
GUOBCTXGGISVMS-COBSHVIPSA-N |
Isomerische SMILES |
C[C@]1(CCC(C1)NC)N |
Kanonische SMILES |
CC1(CCC(C1)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


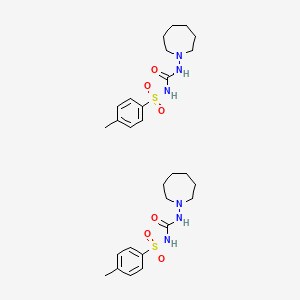
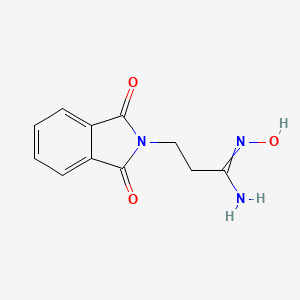
![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)

![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)


![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)
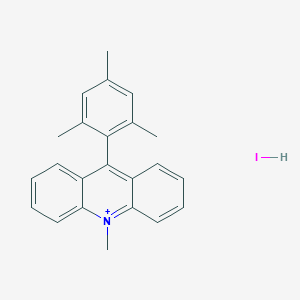

![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)
